molecular formula C16H12FN3O2 B14801595 2-fluoro-N-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-5-nitroaniline

2-fluoro-N-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-5-nitroaniline

Cat. No.: B14801595
M. Wt: 297.28 g/mol
InChI Key: CKIVVBPHBVMVAB-UHFFFAOYSA-N
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Description

(2-fluoro-5-nitrophenyl)[(2-methyl-1H-indol-3-yl)methylene]amine is a complex organic compound that features both a fluorinated nitrophenyl group and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-fluoro-5-nitrophenyl)[(2-methyl-1H-indol-3-yl)methylene]amine typically involves the condensation of 2-fluoro-5-nitroaniline with 2-methyl-1H-indole-3-carbaldehyde. The reaction is often carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions in a solvent like toluene .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-fluoro-5-nitrophenyl)[(2-methyl-1H-indol-3-yl)methylene]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride as catalysts.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

(2-fluoro-5-nitrophenyl)[(2-methyl-1H-indol-3-yl)methylene]amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-fluoro-5-nitrophenyl)[(2-methyl-1H-indol-3-yl)methylene]amine is not fully understood. it is believed to interact with various molecular targets due to the presence of the indole moiety, which is known to bind to multiple receptors and enzymes. The compound may exert its effects by modulating signaling pathways and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-fluoro-5-nitrophenyl)[(2-methyl-1H-indol-3-yl)methylene]amine is unique due to its specific combination of a fluorinated nitrophenyl group and an indole moiety. This combination may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C16H12FN3O2

Molecular Weight

297.28 g/mol

IUPAC Name

N-(2-fluoro-5-nitrophenyl)-1-(2-methyl-1H-indol-3-yl)methanimine

InChI

InChI=1S/C16H12FN3O2/c1-10-13(12-4-2-3-5-15(12)19-10)9-18-16-8-11(20(21)22)6-7-14(16)17/h2-9,19H,1H3

InChI Key

CKIVVBPHBVMVAB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C=NC3=C(C=CC(=C3)[N+](=O)[O-])F

Origin of Product

United States

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